Degarelix - 214766-78-6

Degarelix

Catalog Number: EVT-254377
CAS Number: 214766-78-6
Molecular Formula: C82H103ClN18O16
Molecular Weight: 1632.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Degarelix [Ac-D-2Nal-D-Cpa-D-Pal-Ser-Aph(L-Hor)-D-Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2] [, ] is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) receptor antagonist [, , ]. It plays a crucial role in scientific research as a tool to investigate the effects of rapid and sustained testosterone suppression. Degarelix is specifically designed to target and block the GnRH receptors in the pituitary gland [, ]. This action effectively prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in testosterone production [, , ].

Leuprolide

    Compound Description: Leuprolide is a gonadotropin-releasing hormone (GnRH) agonist commonly used in androgen deprivation therapy (ADT) for prostate cancer. It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a downregulation of GnRH receptors, leading to suppression of testosterone production [, ].

    Relevance: Leuprolide serves as a primary comparator to Degarelix in numerous studies due to its established role in ADT. Unlike Degarelix, a GnRH antagonist, Leuprolide causes an initial testosterone surge ("flare") before achieving suppression [, ]. This difference is crucial for patients with advanced prostate cancer where a testosterone surge might be detrimental [, ].

Goserelin

    Compound Description: Goserelin is another GnRH agonist used in ADT for prostate cancer. Like Leuprolide, it initially causes a testosterone surge before achieving suppression [, ].

    Relevance: Goserelin is often compared to Degarelix in clinical trials to assess comparative efficacy and safety profiles [, , , ]. Specifically, researchers are interested in understanding how the rapid testosterone suppression of Degarelix, without a surge, compares to the delayed suppression of Goserelin [, ].

Bicalutamide

    Compound Description: Bicalutamide is a nonsteroidal antiandrogen that blocks the action of testosterone within the body. It is often used in conjunction with GnRH agonists to counteract the initial testosterone surge [, , ].

    Relevance: Bicalutamide is frequently co-administered with GnRH agonists like Leuprolide and Goserelin in studies comparing them to Degarelix monotherapy [, , ]. This helps to isolate the effects of Degarelix's unique mechanism of action (direct GnRH antagonism) from the combined effect of a GnRH agonist and an antiandrogen.

Abarelix

    Compound Description: Abarelix is a GnRH antagonist that was briefly used in prostate cancer treatment. It demonstrated a rapid testosterone suppression like Degarelix, but its use was limited due to a higher risk of severe allergic reactions [].

Cetrorelix

    Compound Description: Cetrorelix is another GnRH antagonist primarily used in assisted reproductive technology to prevent premature ovulation. It has also been investigated for potential applications in prostate cancer treatment [].

    Relevance: Cetrorelix shares its mechanism of action with Degarelix, both being GnRH antagonists []. The comparison between them allows researchers to understand how Degarelix's pharmacokinetic properties, such as its longer duration of action, contribute to its clinical utility [].

Ganirelix

    Compound Description: Ganirelix is a GnRH antagonist primarily used in controlled ovarian stimulation protocols for assisted reproduction. Similar to Cetrorelix, it has also been explored for potential use in prostate cancer [].

    Relevance: Ganirelix, being a GnRH antagonist, helps highlight the unique characteristics of Degarelix within this class of drugs []. Degarelix's extended duration of action and favorable safety profile contribute to its selection as a preferred GnRH antagonist for prostate cancer [].

Azaline B

    Compound Description: Azaline B is a potent GnRH antagonist that was investigated preclinically for potential use in prostate cancer treatment. It demonstrated a rapid suppression of LH release, but its duration of action was shorter than Degarelix [].

    Relevance: Azaline B serves as a benchmark for evaluating the duration of action of novel GnRH antagonists, including Degarelix and its analogs []. Degarelix's ability to maintain LH suppression for a more extended period contributes to its clinical advantage.

    Compound Description: This is an analog of Degarelix with a substitution at the 3rd position ([N(β)-(2-pyridyl-methyl)d-Dap(3)]) []. It exhibited potent antagonistic activity in vitro but had a shorter duration of action compared to Degarelix [].

    Relevance: This analog provides insights into the structure-activity relationship of Degarelix. The substitution at position 3, while maintaining in vitro potency, affected the pharmacokinetic properties, leading to a shorter duration of action [].

[Pra(7)]degarelix

    Compound Description: This Degarelix analog contains a substitution at the 7th position (Pra(7)) []. Similar to the previous analog, it showed potent antagonistic activity in vitro but had a shorter duration of action in vivo compared to Degarelix [].

    Relevance: This analog, with a modification at position 7, further emphasizes the importance of specific structural features in Degarelix for its long-lasting effects in vivo [].

[N(δ)-(IGly)Orn(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([N(δ)-(IGly)Orn(8)]) []. Despite exhibiting potent in vitro antagonism, it also exhibited a shorter duration of action compared to Degarelix [].

    Relevance: This analog, with its alteration at position 8, further confirms the influence of specific amino acid residues in Degarelix on its pharmacokinetic properties and duration of action [].

[N(α)-methyl-Leu(7)]degarelix

    Compound Description: This Degarelix analog incorporates N-methylation at the 7th position ([N(α)-methyl-Leu(7)]) []. While potent in vitro, its duration of action was shorter than that of Degarelix [].

    Relevance: This N-methylated analog demonstrates that modifications, even subtle ones like methylation, can significantly impact the pharmacokinetic profile and duration of action of Degarelix [].

[N(ε)-cyclohexyl-Lys(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([N(ε)-cyclohexyl-Lys(8)]) []. It displayed potent antagonistic activity and a duration of action comparable to Azaline B, though shorter than Degarelix [].

    Relevance: This analog, while possessing a shorter duration of action than Degarelix, provides a valuable comparison point, particularly in relation to Azaline B []. It highlights the superior duration of action of Degarelix even compared to other potent analogs.

[N(β)-(IβAla)Dap(8)]degarelix

    Compound Description: This analog has a substitution at the 8th position ([N(β)-(IβAla)Dap(8)]) []. Similar to the previous analog, it showed potent antagonistic activity and a duration of action comparable to Azaline B, but shorter than Degarelix [].

    Relevance: This analog further reinforces the idea that modifications at key positions within the Degarelix structure, while potentially maintaining in vitro potency, can significantly impact its duration of action in vivo [].

    Compound Description: This Degarelix analog contains a substitution at the 8th position ([N(γ)-(IGly)Dab(8)]) []. It exhibited potent antagonistic activity and a longer duration of action than Azaline B but still shorter than Degarelix [].

[IOrn(8)]degarelix

    Compound Description: This analog features a substitution at the 8th position ([IOrn(8)]) []. It showed potent antagonistic activity and a longer duration of action than Azaline B, but shorter than Degarelix [].

Source and Classification

Degarelix is derived from modifications of natural gonadotropin-releasing hormone. Its structure includes non-proteinogenic amino acids which enhance its pharmacological properties. The compound is classified under peptide hormones and is specifically categorized as a gonadotropin-releasing hormone receptor antagonist.

Synthesis Analysis

The synthesis of Degarelix involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes several steps:

  1. Resin Preparation: A suitable resin, such as Rink amide resin, is prepared for the attachment of the first amino acid.
  2. Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-D-Alanine, is loaded onto the resin. Subsequent amino acids are added in a stepwise manner through coupling reactions.
  3. Deprotection: After each coupling, the Fmoc group is removed using a base, typically piperidine.
  4. Cleavage and Purification: Once the full peptide sequence is assembled, the protected peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid and various scavengers. The crude product is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>99%).
  5. Final Steps: The final product, Degarelix acetate, is obtained by replacing counter-ions and lyophilizing the solution to yield a dry powder .
Molecular Structure Analysis

Degarelix has a complex molecular structure characterized by a sequence of amino acids that includes both standard and non-standard residues. The molecular formula can be represented as C C H C O N C H \text{ C H C O N C H } with various stereocenters contributing to its biological activity.

Structural Features

  • Peptide Backbone: Composed of multiple amide bonds linking amino acids.
  • Non-Proteinogenic Amino Acids: Incorporation of specific residues enhances binding affinity and metabolic stability.
  • Stereochemistry: The presence of chiral centers in the structure influences its interaction with biological targets.
Chemical Reactions Analysis

Degarelix undergoes various chemical reactions during its synthesis and metabolism:

  1. Coupling Reactions: Involves forming amide bonds between amino acids during solid-phase synthesis.
  2. Deprotection Reactions: Removal of protecting groups (e.g., Fmoc) using bases leads to free amino groups for subsequent coupling.
  3. Hydantoin Formation: In biological systems, Degarelix can undergo isomerization to form hydantoin derivatives, which may affect its pharmacokinetics and pharmacodynamics .
Mechanism of Action

Degarelix functions by competitively inhibiting gonadotropin-releasing hormone receptors in the anterior pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to decreased testosterone production from the testes.

Key Mechanistic Insights

  • Receptor Binding: Degarelix binds with high affinity to gonadotropin-releasing hormone receptors, blocking endogenous ligand action.
  • Hormonal Suppression: Results in rapid suppression of testosterone levels within days of administration, making it effective for managing prostate cancer .
Physical and Chemical Properties Analysis

Degarelix exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,300 Da.
  • Solubility: Soluble in water and organic solvents typically used in peptide synthesis.
  • Stability: Degarelix is stable under acidic conditions but may degrade under alkaline conditions due to hydrolysis.

Analytical Data

  • Purity: Achieved through HPLC with purity levels exceeding 99%.
  • Storage Conditions: Typically stored at low temperatures to maintain stability .
Applications

Degarelix has significant clinical applications:

  1. Prostate Cancer Treatment: Used for patients with advanced prostate cancer who require rapid testosterone suppression.
  2. Research Applications: Investigated for potential use in other hormone-sensitive conditions due to its mechanism of action on gonadotropin-releasing hormone pathways.
  3. Analytical Chemistry: Deuterium-labeled variants are utilized as internal standards in pharmacokinetic studies .
Pharmacological Mechanisms of GnRH Receptor Antagonism

Molecular Binding Dynamics of Degarelix at GnRH Receptors

Degarelix (chemical structure: Ac-D-2-Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-Hor)-D-4Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂) is a synthetic decapeptide engineered for high-affinity competitive binding to human gonadotropin-releasing hormone (GnRH) receptors. Unlike endogenous GnRH, degarelix incorporates non-natural amino acids: D-2-naphthylalanine (D-2-Nal) at position 1, D-4-chlorophenylalanine (D-4Cpa) at position 2, and carbamoyl-D-3-pyridylalanine (D-4Aph(Cbm)) at position 6. These modifications confer resistance to enzymatic degradation while optimizing steric hindrance to block GnRH access to the receptor’s orthosteric site [1] [2].

The binding kinetics reveal rapid association (Kon ≈ 10⁵ M⁻¹s⁻¹) and slow dissociation (Koff ≈ 10⁻⁴ s⁻¹), resulting in a sub-nanomolar binding affinity (Kd = 0.2 nM). This high affinity arises from hydrophobic interactions between degarelix’s D-3Pal and transmembrane domain (TMD) 6 of the GnRH receptor, alongside ionic bonds involving Arg⁸ in TMD 3. Competitive radioligand assays demonstrate >95% receptor occupancy within 4 hours post-administration, effectively preventing native GnRH binding [2] [8].

Table 1: Structural Motifs of Degarelix and Their Receptor Interactions

PositionAmino AcidChemical ModificationReceptor Interaction Target
1D-2-NalNaphthyl groupHydrophobic pocket (TMD 2/3)
2D-4CpaChlorophenyl groupVan der Waals contacts (TMD 3)
6D-4Aph(Cbm)Carbamoylated pyridylalanineHydrogen bonding (TMD 6)
10D-Ala-NH₂C-terminal amidationStabilization of α-helix

Downstream Suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

Degarelix’s receptor blockade induces immediate suppression of pituitary gonadotropes. Within 6 hours of subcutaneous administration, plasma luteinizing hormone (LH) decreases by 84–89%, reaching nadir levels (<0.1 IU/L) by day 3 [3] [7]. This contrasts sharply with GnRH agonists, which transiently amplify LH secretion ("flare effect") before desensitization.

Follicle-stimulating hormone (FSH) suppression follows a biphasic pattern: an initial 65% reduction within 24 hours, followed by sustained suppression to ≤1.5 IU/L by day 28. Notably, degarelix achieves 35% greater FSH suppression than leuprolide at 12 months (p<0.01), attributed to direct pituitary inhibition rather than partial desensitization [3] [5]. Pharmacodynamic modeling confirms that degarelix disrupts GnRH pulsatility (frequency: 0.2 pulses/hour vs. basal 0.8 pulses/hour), halting both LH and FSH synthesis at transcriptional levels [7].

Immediate vs. Sustained Testosterone Suppression Pathways

The LH suppression cascade drives rapid testosterone depletion. Degarelix reduces serum testosterone by 89% within 24 hours, with 97% of patients achieving castration levels (≤0.5 ng/mL) by day 3 [1] [4]. This kinetics profile follows a two-compartment model:

  • Initial phase: Driven by LH-dependent Leydig cell inhibition (t½α = 4–6 hours).
  • Sustained phase: Mediated by depot-controlled degarelix release (t½β = 28–43 days) [3] [9].

Sustained castration (testosterone ≤0.5 ng/mL for ≥1 year) occurs in 98% of patients receiving monthly maintenance doses (80–160 mg). This contrasts with GnRH agonists, where testosterone microsurges recur with each injection due to transient receptor resensitization [9]. Degarelix’s gel depot formation at the injection site enables zero-order release kinetics, maintaining plasma concentrations >1.5 ng/mL throughout dosing intervals [9].

Comparative Pharmacological Profiles: Degarelix vs. GnRH Agonists

Degarelix’s antagonist mechanism confers distinct advantages over agonists like leuprolide or goserelin:

Table 2: Pharmacodynamic Comparison of Degarelix vs. Leuprolide

ParameterDegarelixLeuprolidePharmacological Significance
Testosterone surgeAbsentPresent (days 1–7)Prevents clinical flare in metastases
Time to castration≤3 days21–28 daysCritical for symptomatic disease
Testosterone escape≤1% (12 months)5–18% (12 months)Avoids androgen-driven progression
FSH suppression90–95% sustained60–75% partialMay inhibit FSH-driven tumor growth
Cardiovascular riskLower incidence*Higher incidence*Reduced MACE risk (RR 0.59, CI 0.41–0.84) [6]

*Meta-analysis of 15 studies (n=123,969 patients) [6]

Molecular studies reveal that degarelix avoids agonist-induced conformational changes in GnRH receptors. While agonists trigger receptor internalization and ERK pathway activation, degarelix stabilizes inactive receptor states, preventing downstream Gαq signaling. This explains the absence of testosterone surges and microsurges [2] [8]. Additionally, degarelix’s near-complete FSH suppression may inhibit FSH receptor-mediated tumor angiogenesis, potentially delaying castration resistance [2] [9].

Properties

CAS Number

214766-78-6

Product Name

Degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C82H103ClN18O16

Molecular Weight

1632.3 g/mol

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Synonyms

Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.